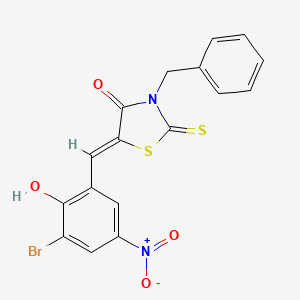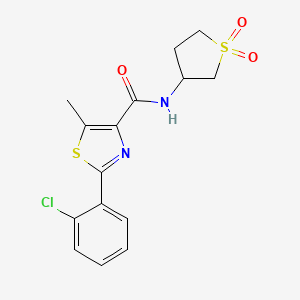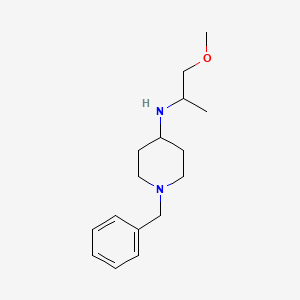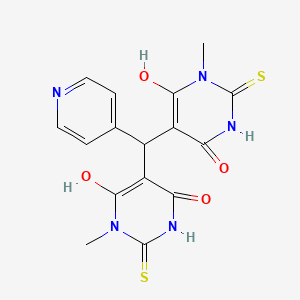![molecular formula C18H21ClO4 B5108827 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene, commonly known as Triclosan, is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its widespread use, there is growing concern about the potential health and environmental impacts of Triclosan.
Mecanismo De Acción
Triclosan works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, Triclosan disrupts the bacterial membrane and prevents the growth and replication of bacteria.
Biochemical and Physiological Effects:
Triclosan has been found to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone regulation in animals and humans, leading to concerns about its potential endocrine-disrupting effects. Triclosan has also been found to accumulate in the environment and in human tissues, raising concerns about its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan is a widely used antibacterial agent in laboratory experiments due to its effectiveness and availability. However, there are limitations to its use, including concerns about its potential toxicity and environmental impact. Additionally, Triclosan's widespread use in consumer products may lead to the development of antibiotic-resistant bacteria, which could limit its effectiveness in laboratory experiments.
Direcciones Futuras
There are several future directions for research on Triclosan. One area of focus is on the development of alternative antibacterial agents that are less toxic and have fewer environmental impacts. Another area of focus is on the development of methods to detect Triclosan in the environment and in human tissues. Additionally, there is a need for further research on the potential health effects of Triclosan, particularly its endocrine-disrupting effects and potential contribution to the development of antibiotic-resistant bacteria.
Conclusion:
Triclosan is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its effectiveness, there are growing concerns about its potential health and environmental impacts. Further research is needed to better understand the effects of Triclosan and to develop alternative antibacterial agents that are less toxic and have fewer environmental impacts.
Métodos De Síntesis
Triclosan can be synthesized by reacting 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol, which is then reacted with ethylene oxide and potassium hydroxide to form 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene.
Aplicaciones Científicas De Investigación
Triclosan has been extensively studied for its antibacterial and antifungal properties. It is commonly used in laboratory experiments to study the effects of antibacterial agents on microorganisms. Triclosan has also been used to study the effects of antibacterial agents on aquatic organisms.
Propiedades
IUPAC Name |
1-chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-2-21-17-8-3-4-9-18(17)23-13-11-20-10-12-22-16-7-5-6-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNTWYUOQQIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)


![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)

![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)